Lactonitrile
Overview
Description
Lactonitrile, also known as 2-hydroxypropanenitrile, is an organic compound with the chemical formula CH₃CH(OH)CN. It is a colorless liquid, although degraded samples can appear yellow. This compound is an intermediate in the industrial production of ethyl lactate and lactic acid . It is the cyanohydrin of acetaldehyde and plays a significant role in various chemical processes.
Mechanism of Action
Target of Action
Lactonitrile, also known as 2-Hydroxypropanenitrile, is an organic compound with the formula CH3CH(OH)CN . It is primarily used as an intermediate in the industrial production of ethyl lactate and lactic acid . The primary targets of this compound are the enzymes and biochemical pathways involved in these processes.
Mode of Action
This compound is the cyanohydrin of acetaldehyde . It is produced by the addition of hydrogen cyanide to acetaldehyde . The cyanohydrin functional group in this compound interacts with its targets, leading to changes in their biochemical activities.
Biochemical Pathways
This compound plays a crucial role in the synthesis of lactic acid. It is produced by the nucleophilic addition of hydrogen cyanide (HCN) to the liquid phase of acetaldehyde (CH3CHO) in alkaline media under high pressure . This reaction is part of the larger biochemical pathway for the production of lactic acid, a valuable compound in the food, chemical, pharmaceutical, and polymer industries .
Result of Action
The primary result of this compound’s action is the production of lactic acid. Lactic acid has many applications in various industries. For example, in the food industry, it is used as an acidity regulator to contrast certain acid-sensitive microorganisms . In the chemical industry, it is used in the production of biodegradable plastics .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, temperature, and the presence of other substances that can react with this compound. For example, the production of this compound from acetaldehyde and hydrogen cyanide requires an alkaline environment and high pressure .
Biochemical Analysis
Biochemical Properties
Lactonitrile is chemically synthesized using hydrogen cyanide and acetaldehyde under elevated pressure, resulting in the production of this compound . Then, the this compound undergoes distillation and is further hydrolyzed with hydrochloric acid or sulfuric acid to produce lactic acid
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that its hydrolysis product, lactic acid, can have significant effects on cells. For instance, lactic acid can inhibit the metabolic activity of cells and their proliferation, mostly due to the increase in the osmotic pressure of the medium .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its conversion to lactic acid. This compound is first produced by the addition of hydrogen cyanide to liquid acetaldehyde in the presence of a basic catalyst under high pressure . It is then hydrolyzed to form lactic acid
Metabolic Pathways
This compound is involved in the metabolic pathway for the production of lactic acid . It is synthesized from acetaldehyde and hydrogen cyanide, and then hydrolyzed to form lactic acid
Preparation Methods
Lactonitrile is synthesized through the nucleophilic addition of hydrogen cyanide to acetaldehyde in the presence of a base catalyst. This reaction occurs in the liquid phase under high pressure . The resulting this compound is then recovered and purified by distillation. Industrial production methods involve the hydrolysis of this compound using sulfuric acid to obtain lactic acid and ammonium sulfate .
Chemical Reactions Analysis
Lactonitrile undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of sulfuric acid, this compound is hydrolyzed to form lactic acid and ammonium sulfate.
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The nitrile group in this compound can be substituted by other functional groups under appropriate conditions.
Common reagents used in these reactions include sulfuric acid for hydrolysis and various bases for nucleophilic addition reactions. The major products formed from these reactions are lactic acid and its derivatives .
Scientific Research Applications
Lactonitrile has several scientific research applications, including:
Biology: this compound is studied for its potential effects on biological systems, particularly in the context of its hydrolysis products.
Comparison with Similar Compounds
Lactonitrile is similar to other cyanohydrins, such as acetone cyanohydrin and benzaldehyde cyanohydrin. its uniqueness lies in its specific use as an intermediate in the production of lactic acid and ethyl lactate . Other similar compounds include:
Acetone cyanohydrin: Used in the production of methyl methacrylate.
Benzaldehyde cyanohydrin: Used in the synthesis of mandelic acid.
This compound’s role in the production of lactic acid and its derivatives distinguishes it from these other cyanohydrins .
Properties
IUPAC Name |
2-hydroxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFDVDFSGLBFAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
Record name | LACTONITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6025432 | |
Record name | Lactonitrile | |
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Molecular Weight |
71.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Straw colored liquid. Used as a solvent /intermediate in production of ethyl lactate and lactic acid. (EPA, 1998), Straw-colored liquid; [Hawley] Yellow to orange liquid; [MSDSonline] | |
Record name | LACTONITRILE | |
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Record name | Lactonitrile | |
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Boiling Point |
360 to 363 °F at 760 mmHg Slight decomposition (EPA, 1998), 221 °C | |
Record name | LACTONITRILE | |
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Flash Point |
170 °F (EPA, 1998), 76.6 °C, 171 °F (77 °C) (closed cup) | |
Record name | LACTONITRILE | |
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Record name | Lactonitrile | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Soluble in water and alcohol; insoluble in petroleum ether and carbon disulfide., Miscible in water and ethanol; soluble in ethyl ether and chloroform. | |
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Density |
0.9877 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9877 @ 20 °C/4 °C | |
Record name | LACTONITRILE | |
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Vapor Density |
2.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.45 (Air= 1) | |
Record name | LACTONITRILE | |
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Vapor Pressure |
10 mmHg at 165.2 °F (EPA, 1998), 0.11 [mmHg], 1.19X10-1 mm Hg @ 25 °C | |
Record name | LACTONITRILE | |
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Color/Form |
YELLOW LIQUID, Straw-colored liq | |
CAS No. |
78-97-7, 42492-95-5 | |
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Record name | Lactonitrile | |
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Record name | Propanenitrile, 2-hydroxy- | |
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Record name | LACTONITRILE | |
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Melting Point |
-40 °F (EPA, 1998), -40 °C | |
Record name | LACTONITRILE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of lactonitrile?
A1: this compound has a molecular formula of C3H5NO and a molecular weight of 71.08 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: Several spectroscopic techniques have been employed to study this compound, including:
- Microwave Spectroscopy: Used to determine rotational constants, conformational stability, and potential energy barriers for internal rotations. [, ]
- Infrared Spectroscopy (IR): Useful for identifying functional groups and studying hydrogen bonding interactions. [, , ]
- Nuclear Magnetic Resonance (NMR): Employed to determine the purity and identity of this compound and its derivatives. [, ]
- X-Ray Diffraction (XRD): Utilized for structural characterization of solid-state this compound derivatives, such as sodium cyanide crystals. []
Q3: Does this compound exist in different conformations?
A3: Yes, this compound exists in two main conformers, differentiated by the orientation of the hydroxyl hydrogen relative to the cyano group. Conformer A, where the hydroxyl hydrogen is closer to the methinic hydrogen, is more stable than conformer B. []
Q4: How does this compound react with water?
A4: this compound can undergo hydrolysis in water, yielding lactic acid and ammonia. This reaction can be catalyzed by enzymes like nitrile hydratase and amidase. [, ]
Q5: Can this compound be used to synthesize other compounds?
A5: Yes, this compound serves as a valuable precursor in organic synthesis. For instance, it can be used to synthesize: * Racemic lactic acid via hydrolysis. [, ] * D,L-Alanine by reacting with ammonium carbonate to form 5-methylhydantoin, followed by hydrolysis. [] * D,L-Phenylalanine through a multi-step process involving phenylacetaldehyde and 5-benzylhydantoin. []
Q6: What is the role of this compound in ethyl carbamate formation?
A6: this compound is considered a precursor to ethyl carbamate, a potentially carcinogenic compound found in some alcoholic beverages. During the maturation of grain whisky, this compound, along with other cyanide-related species, can contribute to ethyl carbamate formation. []
Q7: What are some challenges in using this compound for chemical synthesis?
A7: One challenge in utilizing this compound is its potential to decompose into hydrogen cyanide, a highly toxic substance. [, ]
Q8: How do bacteria interact with this compound?
A8: Several bacterial species can utilize this compound as a source of carbon and nitrogen. Some bacteria possess enzymes like nitrilase, α-aminonitrilase, and α-hydroxynitrilase that can degrade this compound and related compounds. [, ]
Q9: Can microorganisms be used to produce valuable compounds from this compound?
A9: Yes, certain bacteria can enantioselectively hydrolyze this compound derivatives, like mandelonitrile, to produce enantiomerically pure compounds like mandelic acid, which is a valuable pharmaceutical intermediate. []
Q10: Are there any known cases of this compound poisoning?
A10: Yes, there have been reported cases of fatal this compound poisoning. This highlights the importance of handling this compound with extreme caution. []
Q11: How is computational chemistry used to study this compound?
A11: Computational methods, such as density functional theory (DFT) calculations, provide insights into this compound's:
- Conformational stability: Determining the relative energies of different conformers. [, , ]
- Hydrogen bonding: Analyzing the strength and nature of interactions with water molecules. [, ]
- Reaction mechanisms: Investigating the catalytic hydration of this compound to amides. []
Q12: What are the safety concerns associated with this compound?
A12: this compound is toxic and requires careful handling due to its potential to release hydrogen cyanide. Appropriate safety measures, including proper ventilation and personal protective equipment, are essential when working with this compound. [, , ]
Q13: Is there research on the environmental impact of this compound?
A13: While the provided research focuses primarily on chemical and biological aspects of this compound, its potential environmental impact and degradation pathways require further investigation. This knowledge is crucial for developing strategies to mitigate any negative environmental consequences. []
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